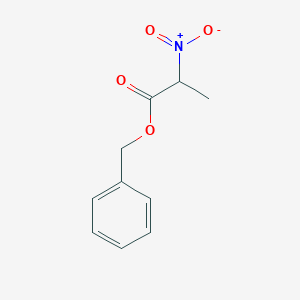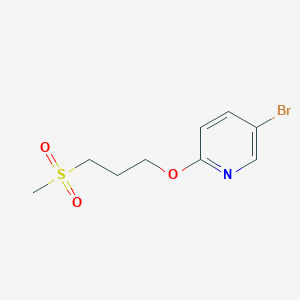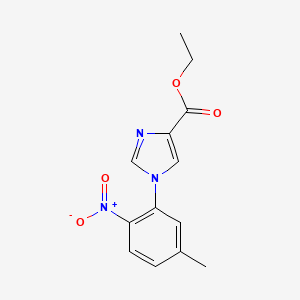![molecular formula C9H15N3O B13881951 1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B13881951.png)
1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features an imidazo[4,5-c]pyridine core, which is known for its stability and versatility in chemical reactions.
Méthodes De Préparation
The synthesis of 1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methoxyethylamine and a suitable pyridine derivative.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the imidazo[4,5-c]pyridine core. This is usually achieved through a condensation reaction under acidic or basic conditions.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to enhance yield and reduce production costs. This can include the use of catalysts, temperature control, and solvent selection.
Analyse Des Réactions Chimiques
1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazo[4,5-c]pyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides. This leads to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazo[4,5-c]pyridine derivatives have shown promise.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability or reactivity.
Mécanisme D'action
The mechanism by which 1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may vary depending on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine can be compared with other similar compounds, such as:
Nimodipine: A calcium channel blocker with a similar imidazo[4,5-c]pyridine core, used in the treatment of cerebral vasospasm.
Isradipine: Another calcium channel blocker with structural similarities, used in the treatment of hypertension.
The uniqueness of this compound lies in its specific substituents and the resulting properties, which can lead to different biological activities and applications.
Propriétés
Formule moléculaire |
C9H15N3O |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
1-(2-methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H15N3O/c1-13-5-4-12-7-11-8-6-10-3-2-9(8)12/h7,10H,2-6H2,1H3 |
Clé InChI |
QZUKLIOIIZMALN-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C=NC2=C1CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate](/img/structure/B13881904.png)





![Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13881929.png)
![3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide](/img/structure/B13881937.png)
![Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate](/img/structure/B13881941.png)

